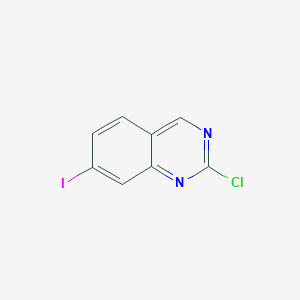

2-Chloro-7-iodoquinazoline

CAS No.: 2089316-22-1

Cat. No.: VC5939127

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089316-22-1 |

|---|---|

| Molecular Formula | C8H4ClIN2 |

| Molecular Weight | 290.49 |

| IUPAC Name | 2-chloro-7-iodoquinazoline |

| Standard InChI | InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H |

| Standard InChI Key | OACROEMKWMRRHG-UHFFFAOYSA-N |

| SMILES | C1=CC2=CN=C(N=C2C=C1I)Cl |

Introduction

Structural Characteristics of 2-Chloro-7-iodoquinazoline

Molecular Architecture

The molecular formula of 2-Chloro-7-iodoquinazoline is C₈H₄ClIN₂, with a molecular weight of 290.49 g/mol. The compound’s structure consists of a quinazoline core (a benzene ring fused to a pyrimidine ring) substituted with chlorine at position 2 and iodine at position 7. This arrangement confers distinct electronic effects:

-

Chlorine (electronegative, σ-electron-withdrawing) increases reactivity toward nucleophilic substitution.

-

Iodine (polarizable, weak σ-donor) enhances susceptibility to electrophilic aromatic substitution and facilitates radiolabeling applications.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₄ClIN₂ |

| Molecular Weight | 290.49 g/mol |

| Halogen Substituents | Cl (position 2), I (position 7) |

| LogP (Partition Coefficient) | 2.89 (estimated) |

| Topological Polar Surface Area | 25.78 Ų |

The compound’s LogP value suggests moderate lipophilicity, indicating potential membrane permeability in biological systems .

Synthetic Methodologies

Chlorination via Phosphoryl Chloride (POCl₃)

Chlorination of quinazoline precursors often employs POCl₃ under reflux conditions. For example, 2-chloro-7-nitroquinoxaline is synthesized by reacting 7-nitroquinoxalin-2-ol with POCl₃ at elevated temperatures . Adapting this method, chlorination at position 2 of quinazoline could be achieved using similar conditions.

Representative Reaction Conditions:

-

Reagent: POCl₃ (excess)

-

Temperature: 110–120°C (reflux)

-

Duration: 3–5 hours

Iodination via Metal-Halogen Exchange

Iodination at position 7 may involve metal-halogen exchange reactions. For instance, treating a brominated quinazoline precursor with iodine in the presence of a copper catalyst could facilitate substitution. This approach aligns with methods used for polyhalogenated heterocycles .

Multi-Step Synthesis Pathways

A plausible route to 2-Chloro-7-iodoquinazoline involves:

-

Core Formation: Constructing the quinazoline scaffold via cyclocondensation of anthranilic acid derivatives with nitriles.

-

Chlorination: Introducing chlorine at position 2 using POCl₃.

-

Iodination: Substituting a hydrogen or leaving group at position 7 with iodine via electrophilic substitution.

Table 2: Comparative Synthesis of Halogenated Quinazolines

| Compound | Halogenation Method | Yield | Reference |

|---|---|---|---|

| 2-Chloro-7-nitroquinoxaline | POCl₃ reflux | 96% | |

| N-Alkylated Quinazolinone | Alkylation with methyl-2-bromoacetate | 71% |

| Compound | Activity | Target |

|---|---|---|

| Gefitinib | EGFR inhibition | Non-small cell lung cancer |

| 7-Bromo-6-chloro-8-iodoquinazoline-2,4-diol | Anticancer (IC₅₀: 0.10–0.59 µM) | EGFR mutant cells |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets like EGFR or parasitic enzymes.

-

Synthetic Optimization: Develop one-pot halogenation protocols to improve yield and scalability.

-

Radiolabeling Applications: Explore the use of ¹³¹I or ¹²⁵I isotopes for theranostic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume